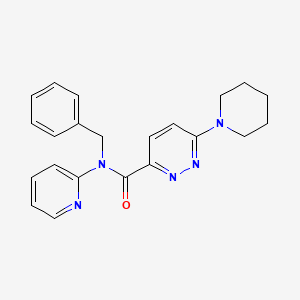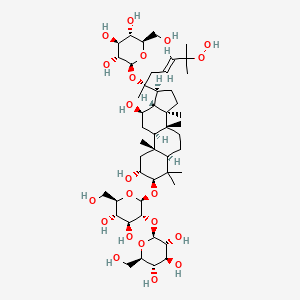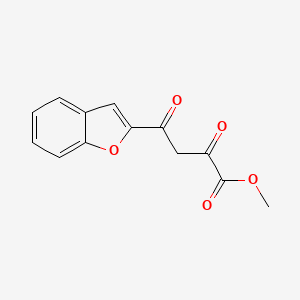![molecular formula C19H15N5O2 B2542582 4-[5-(1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one CAS No. 1172362-69-4](/img/structure/B2542582.png)
4-[5-(1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one is a complex heterocyclic compound that incorporates multiple functional groups, including an indazole, oxadiazole, and pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one typically involves multi-step reactions. One common approach includes the formation of the indazole ring through a Cu(OAc)2-catalyzed reaction, followed by the construction of the oxadiazole ring via cyclization reactions involving azides and nitriles . The final step often involves the coupling of the indazole-oxadiazole intermediate with a pyrrolidinone derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of transition metal catalysts and solvent-free conditions to minimize byproducts and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[5-(1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indazole and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metals like copper and palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[5-(1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[5-(1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one is unique due to its combination of indazole, oxadiazole, and pyrrolidinone moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
4-[5-(1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-16-10-12(11-24(16)13-6-2-1-3-7-13)18-20-19(26-23-18)17-14-8-4-5-9-15(14)21-22-17/h1-9,12H,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXRIDXDIUYHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=NNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide](/img/structure/B2542500.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2542504.png)
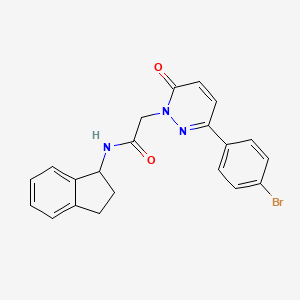
![N-[(4-bromo-2-methoxyphenyl)methyl]-5-fluoro-2-methylaniline](/img/structure/B2542506.png)
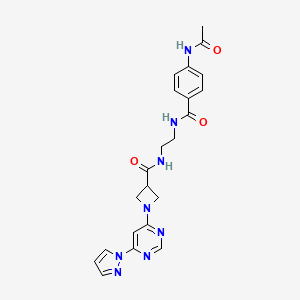
![1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B2542508.png)

![N,N-dimethyl-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-ylcarbonyl)benzenesulfonamide](/img/structure/B2542513.png)
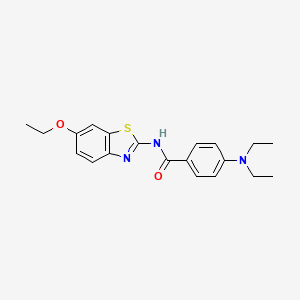
![(S)-2-Methyl-N-[(1R)-2,2,2-trifluoro-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethyl]propane-2-sulfinamide](/img/structure/B2542515.png)
